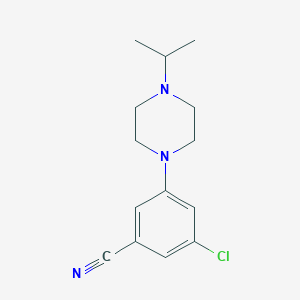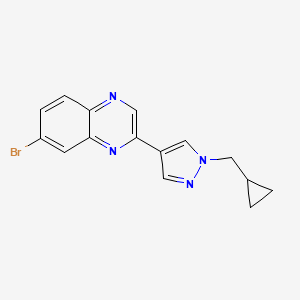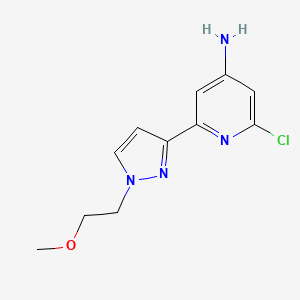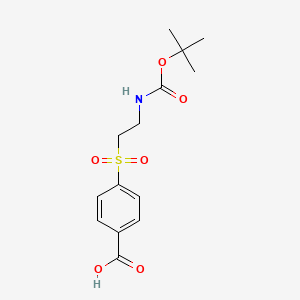
2-(4-(7-Bromoquinoxalin-2-yl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(7-Bromoquinoxalin-2-yl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a quinoxaline derivative with a bromine atom at the 7-position of the quinoxaline ring and a pyrazolyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-bromobenzene-1,2-diamine with 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one in the presence of a catalyst such as triethylene diamine (DABCO) and a solvent like tetrahydrofuran. The reaction proceeds through the formation of an intermediate quinoxaline derivative, which is then further modified to obtain the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve scaling up the laboratory methods, optimizing reaction conditions, and ensuring the purity and yield of the product. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of various substituted quinoxaline derivatives depending on the nucleophile used.
科学的研究の応用
This compound has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other quinoxaline derivatives.
Biology: Studied for its potential biological activities, such as anti-cancer, antioxidant, and anti-proliferative properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases like cancer and tuberculosis.
Industry: Applied in the production of pesticides, herbicides, and insecticides.
作用機序
The exact mechanism of action of 2-(4-(7-Bromoquinoxalin-2-yl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, leading to biological effects. Further research is needed to elucidate the specific pathways involved.
類似化合物との比較
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: An intermediate in the synthesis of Erdafitinib.
Brimonidine Impurity 2:
Uniqueness: 2-(4-(7-Bromoquinoxalin-2-yl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to similar compounds.
特性
IUPAC Name |
2-[4-(7-bromoquinoxalin-2-yl)pyrazol-1-yl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5O/c1-20(2)15(22)9-21-8-10(6-18-21)14-7-17-12-4-3-11(16)5-13(12)19-14/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTBVUPQKLWFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














